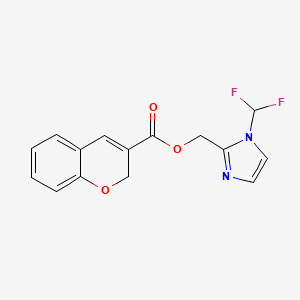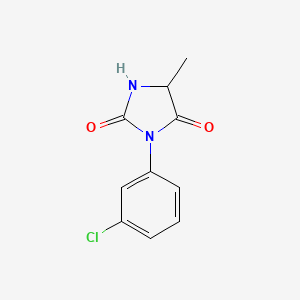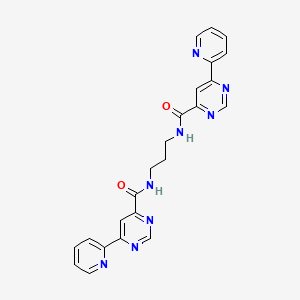![molecular formula C18H25NO4 B12933911 Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the carbamate family, which are esters of carbamic acid. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, followed by the introduction of the benzyl and carbamate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2,2-diethoxyethyl)(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
Uniqueness
What sets Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate apart from similar compounds is its specific combination of functional groups and its spirocyclic structure. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
benzyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate |
InChI |
InChI=1S/C18H25NO4/c20-17(21-14-16-4-2-1-3-5-16)19-11-8-15-6-9-18(10-7-15)22-12-13-23-18/h1-5,15H,6-14H2,(H,19,20) |
Clave InChI |
SXBROWOLEFTDBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CCNC(=O)OCC3=CC=CC=C3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
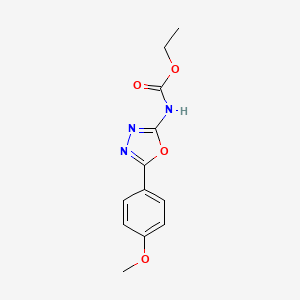
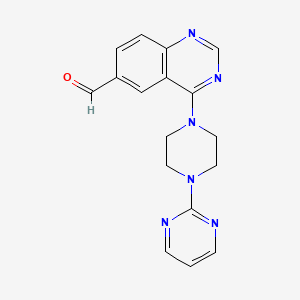
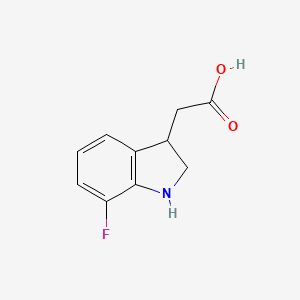
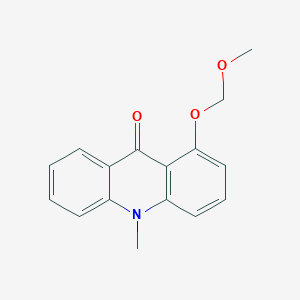

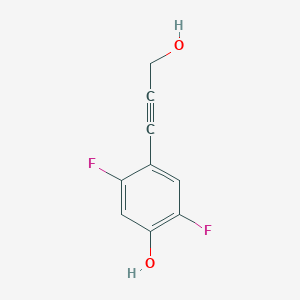
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
